molecular formula C17H13N3O5 B4562497 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4562497
M. Wt: 339.30 g/mol
InChI Key: PVWXUEQKHUNCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H13N3O5 and its molecular weight is 339.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.08552052 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Exposure and Toxicology : Studies on organophosphorus and pyrethroid compounds, widely used as insecticides, focus on understanding the extent of environmental exposure, especially in vulnerable populations like children. This research is crucial for developing public health policies on the regulation and use of these chemicals. For example, Babina et al. (2012) conducted a cross-sectional study in South Australia to investigate preschool children's environmental exposure to neurotoxic insecticides, including pyrethroids and organophosphates, using liquid chromatography/tandem mass spectrometry to measure metabolites in urine samples Babina et al., 2012.

Metabolism and Pharmacokinetics : Research into the metabolism and excretion of pharmaceuticals and toxins in both humans and animals sheds light on how compounds are transformed in the body. Studies such as those by Mårdh et al. (1981) on the metabolism of norepinephrine using deuterium labeling to track the conversion of metabolites provide insights into biochemical pathways and potential therapeutic implications Mårdh et al., 1981.

Neurochemical Research : Investigations into the concentrations of neurotransmitter metabolites in cerebrospinal fluid and urine offer insights into neurological conditions and the effects of drugs. For instance, research on the monoamine metabolites in patients with various neurological conditions can help understand the underlying biochemical imbalances and inform treatment strategies Gattaz et al., 1982.

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-15-8-7-11(9-14(15)20(23)24)16-13(17(21)22)10-19(18-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXUEQKHUNCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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